![molecular formula C8H10BrNO B13482939 4-bromo-2-methoxy-N-methylaniline](/img/structure/B13482939.png)
4-bromo-2-methoxy-N-methylaniline
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Overview
Description
4-Bromo-2-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxy-N-methylaniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. The bromination step is then carried out to introduce the bromine atom at the desired position. The final step involves the methylation of the amine group to obtain the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of products .
Scientific Research Applications
4-Bromo-2-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in various biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Similar structure but lacks the methoxy group.
4-Methoxy-2-methylaniline: Similar structure but lacks the bromine atom.
4-Bromo-2-methylaniline: Similar structure but lacks the methoxy group.
Uniqueness
4-Bromo-2-methoxy-N-methylaniline is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science .
Biological Activity
4-Bromo-2-methoxy-N-methylaniline, an organic compound belonging to the class of aniline derivatives, has garnered attention in various fields of scientific research due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound is characterized by the following features:
- Molecular Formula : C8H11BrClNO
- Molecular Weight : 252.53 g/mol
- IUPAC Name : this compound; hydrochloride
- Canonical SMILES : CNC1=C(C=C(C=C1)Br)OC.Cl
These properties indicate that the compound contains both electron-donating (methoxy) and electron-withdrawing (bromo) groups, which significantly influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Bromination : The starting material, 2-methoxyaniline, is brominated using bromine or N-bromosuccinimide (NBS).
- Methylation : The resulting compound undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a base.
- Hydrochloride Formation : The final product is converted into its hydrochloride salt by reacting with hydrochloric acid.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy group enhances its binding affinity, while the bromo substituent can participate in nucleophilic substitution reactions. This compound has been investigated for various biological activities:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against a range of bacteria and fungi .
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity .
Case Studies
- Anticancer Activity : A recent study evaluated the cytotoxic effects of bromo and methoxy-substituted compounds on human cancer cell lines. It was found that these compounds displayed enhanced activity compared to their non-substituted counterparts, suggesting a structure-activity relationship that favors halogenated derivatives for anticancer applications .
- Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, indicating potential applications in drug design where enzyme modulation is required .
Pharmaceutical Research
The compound's structural attributes make it a valuable intermediate in the synthesis of pharmaceuticals. Its potential as an enzyme inhibitor opens avenues for developing new therapeutic agents targeting various diseases.
Industrial Uses
In addition to its pharmaceutical applications, this compound is used in the production of dyes and pigments due to its stable chemical properties and reactivity.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Bromo-N-methylaniline | Lacks methoxy group | Different reactivity |
2-Methoxy-N-methylaniline | Lacks bromine atom | Reduced antimicrobial activity |
4-Bromo-2-methoxyaniline | Lacks methyl group on nitrogen | Varies in biological activity |
This table highlights the uniqueness of this compound compared to similar compounds, emphasizing how specific substituents can alter biological properties.
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
4-bromo-2-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H10BrNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3 |
InChI Key |
NWXKSDVZMMSJMA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)OC |
Origin of Product |
United States |
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